2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate
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Overview
Description
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate is a chemical compound with the molecular formula C10H8N2O2H2O It is a derivative of naphthyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate typically involves the reaction of 2-methyl-1,8-naphthyridine with a carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Scientific Research Applications
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate involves its interaction with specific molecular targets. It can bind to DNA and interfere with the synthesis of RNA and proteins, leading to its biological effects. The pathways involved in its action include inhibition of nucleic acid synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features.
2-Methyl-1,8-naphthyridine: A closely related compound without the carboxylic acid group.
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
Uniqueness
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate is unique due to the presence of both the methyl and carboxylic acid groups, which confer specific chemical and biological properties. This makes it distinct from other naphthyridine derivatives and useful in various applications .
Properties
IUPAC Name |
2-methyl-1,8-naphthyridine-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBSAZYBXYKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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